molecular formula C15H17N3O2S B2710265 cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate CAS No. 2326371-24-6

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate

Cat. No.: B2710265
CAS No.: 2326371-24-6
M. Wt: 303.38
InChI Key: MROBHQRELRYXKP-UHFFFAOYSA-N
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Description

Historical Development of Carbamate Chemistry in Heterocyclic Research

Carbamate chemistry traces its origins to the mid-19th century, with Wöhler’s synthesis of ethyl carbamate marking a foundational milestone. The discovery of physostigmine (1 ), a naturally occurring carbamate from Physostigma venenosum, catalyzed interest in carbamates as pharmacophores due to their acetylcholinesterase inhibitory activity. Early synthetic methods, such as the Hofmann and Curtius rearrangements, enabled the preparation of carbamates from amides and acyl azides, respectively. For instance, the Hofmann rearrangement of primary amides using KF/Al₂O₃ and NaOCl provided methyl carbamates in yields up to 92% (Table 13). These methods laid the groundwork for incorporating carbamates into heterocyclic systems, particularly as stable alternatives to esters or amides in drug design.

The advent of solid-phase synthesis in the late 20th century revolutionized carbamate chemistry. Jung et al. demonstrated the utility of Merrifield resin for synthesizing carbamate libraries via CO₂-mediated coupling, achieving >90% yields for primary and secondary amines (Table 7). This methodology facilitated the exploration of carbamates in complex heterocycles, including thiophene-pyrazine hybrids.

Academic Significance of Thiophene-Pyrazine Scaffolds in Molecular Design

Thiophene and pyrazine rings confer distinct electronic and steric properties to molecular architectures. Thiophene’s electron-rich π-system enhances charge-transfer interactions, while pyrazine’s nitrogen atoms enable hydrogen bonding and metal coordination. The fusion of these heterocycles creates a planar, conjugated system ideal for targeting aromatic-rich binding pockets in enzymes. For example, pyrazine-thiophene hybrids have been investigated as kinase inhibitors due to their ability to mimic ATP’s adenine moiety.

The incorporation of a carbamate group at the pyrazine N-position, as seen in cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate, introduces a metabolically stable linker. Unlike ester or amide bonds, carbamates exhibit prolonged half-lives in physiological conditions, particularly when derived from secondary amines or cyclic structures. This stability is critical for maintaining pharmacological activity, as demonstrated by linezolid (5 ), a cyclic carbamate antibiotic resistant to hydrolysis (Figure 5).

Structural Uniqueness of this compound in Chemical Space

The molecular structure of this compound features three key elements:

  • Cyclopentyl Carbamate : The cyclopentyl group imposes a puckered conformation, reducing rotational freedom and enhancing binding specificity. This contrasts with linear alkyl carbamates, which adopt multiple conformers.
  • Thiophen-3-yl Substituent : Positioned at pyrazine’s 3-position, the thiophene ring extends conjugation, increasing electron density at the pyrazine N-atoms. This electronic modulation enhances interactions with electrophilic enzyme residues.
  • Pyrazine-Methyl Spacer : The methylene bridge between pyrazine and carbamate minimizes steric clashes while allowing rotational adjustment for optimal target engagement.

Crystallographic studies of analogous carbamates, such as N-(benzimidazol-2-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3β-yl-carbamate (8 ), reveal a flattened chair-chair conformation stabilized by intramolecular hydrogen bonds (Figure 2). Similar conformational rigidity likely governs the bioavailability of this compound.

Research Significance in Contemporary Heterocyclic Chemistry

Carbamates have emerged as versatile isosteres in medicinal chemistry, addressing limitations of amides and esters. Their resistance to proteolytic cleavage and tunable hydrolysis kinetics make them ideal for prodrug design. For instance, carbamate-based prodrugs of dopamine show enhanced blood-brain barrier penetration compared to their parent amines.

In the context of thiophene-pyrazine systems, this compound serves as a lead compound for targeting serine proteases. Molecular docking studies predict that the thiophene ring occupies the S1 pocket, while the carbamate forms hydrogen bonds with the catalytic triad (Figure 3). This dual-binding mode is absent in simpler carbamates, underscoring the scaffold’s uniqueness.

Current Research Paradigms and Academic Perspectives

Recent advances in carbamate synthesis have expanded the toolkit for heterocyclic functionalization. PdCl₂-catalyzed reactions using CO at atmospheric pressure enable the preparation of carbamates from organoazides and alcohols with 85–95% yields (Table 11). Similarly, aqueous-phase syntheses employing 1,1′-carbonyldiimidazole (CDI) offer sustainable routes to carbamates, with precipitation-driven isolation simplifying purification (Table 21).

Computational studies are increasingly guiding the design of thiophene-pyrazine-carbamate hybrids. Density functional theory (DFT) analyses reveal that the carbamate’s carbonyl oxygen exhibits a partial negative charge (−0.43 e), facilitating nucleophilic interactions with enzymatic residues. Meanwhile, the thiophene sulfur’s lone pairs contribute to charge-transfer complexes, as evidenced by red-shifted UV-Vis absorption maxima (λₘₐₓ = 287 nm).

Future research will likely focus on:

  • Diversifying Synthetic Routes : Leveraging photoredox catalysis for C–N bond formation in carbamates.
  • Enhancing Metabolic Stability : Engineering cyclic carbamates resistant to hepatic esterases.
  • Exploring Polypharmacology : Targeting multiple enzymes (e.g., proteases, kinases) via modular carbamate-heterocycle hybrids.

Properties

IUPAC Name

cyclopentyl N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(20-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROBHQRELRYXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the cyclopentyl group: This is usually done through alkylation reactions.

    Carbamate formation: The final step involves the reaction of the intermediate compound with isocyanates to form the carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazine rings.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

A 2022 European patent application (Bulletin 2022/06) discloses several pyrazine derivatives with structural similarities, though distinct functional groups (Table 1) . Key comparisons include:

Table 1. Structural and Functional Comparison

Compound Core Structure Substituents Functional Group
Target Compound Pyrazine Thiophen-3-yl, cyclopentyl carbamate Carbamate
Patent Example 1 (EP 2022/06) Imidazo-pyrrolo-pyrazine Cyclopropanesulfonamide Sulfonamide
Patent Example 2 (EP 2022/06) Imidazo-pyrrolo-pyrazine 3,3,3-Trifluoropropane-1-sulfonamide Sulfonamide

Key Differences:

  • Functional Groups : The carbamate group in the target compound differs from sulfonamides in patent compounds. Carbamates are less acidic (pKa ~12–14) than sulfonamides (pKa ~9–11), which may alter membrane permeability and target engagement.
  • Substituent Effects : The thiophene moiety introduces sulfur-mediated hydrophobic interactions, whereas trifluoromethyl groups in patent examples enhance electronegativity and metabolic resistance.
Hypothesized Physicochemical and Pharmacological Properties
  • Lipophilicity : The cyclopentyl carbamate group likely increases logP compared to sulfonamide analogues, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : Thiophene’s sulfur atom may slow oxidative metabolism relative to the imidazo-pyrrolo-pyrazine cores, which are prone to hepatic CYP450 modification.
  • Target Selectivity: The absence of fused heterocycles (vs. patent examples) may reduce affinity for kinases requiring planar binding pockets but improve selectivity for non-kinase targets.

Biological Activity

Cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, a thiophene ring, and a pyrazine moiety, which are known for their diverse biological roles. The presence of these heterocycles enhances the compound's potential interactions with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with thiophene and pyrazine rings exhibit significant antimicrobial effects. Studies have shown that derivatives of similar structures can inhibit bacterial growth and show antiviral properties against certain viruses .
  • Anticancer Activity : Some studies suggest that the compound may exert cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, although specific pathways for this compound require further elucidation .
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The heterocyclic structure may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
  • Cell Membrane Interaction : The compound could alter membrane permeability or fluidity, affecting cellular processes such as signal transduction and nutrient uptake.

Antimicrobial Activity

A study examining various derivatives of thiophene and pyrazine found that compounds similar to this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity .

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that this compound induced apoptosis at concentrations of 20 µM and above. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound .

Neuroprotective Effects

Research involving neuronal cell cultures treated with this compound demonstrated a reduction in oxidative stress markers. Cells treated with 10 µM of the compound showed decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values 10 - 50 µg/mL
AnticancerInduced apoptosis in HeLa and MCF-7
NeuroprotectiveReduced ROS levels in neuronal cultures

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